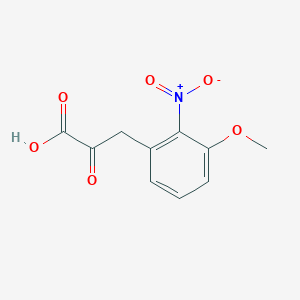
3-(3-Methoxy-2-nitrophenyl)-2-oxopropanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-Methoxy-2-nitrophenyl)-2-oxopropanoic acid is an organic compound with the molecular formula C10H9NO6 It is characterized by the presence of a methoxy group, a nitro group, and a ketone group attached to a phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Methoxy-2-nitrophenyl)-2-oxopropanoic acid typically involves the nitration of a methoxy-substituted phenyl ring followed by the introduction of a ketone group. One common method involves the nitration of 3-methoxyacetophenone using a mixture of nitric acid and sulfuric acid to yield 3-methoxy-2-nitroacetophenone. This intermediate is then subjected to a Friedel-Crafts acylation reaction using oxalyl chloride to introduce the ketone group, resulting in the formation of this compound .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The nitration and acylation reactions are carried out in a controlled environment to minimize the risk of side reactions and ensure the safety of the process.
Analyse Des Réactions Chimiques
Types of Reactions
3-(3-Methoxy-2-nitrophenyl)-2-oxopropanoic acid undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation: The ketone group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas and palladium on carbon (Pd/C) catalyst.
Substitution: Sodium hydride (NaH) and various nucleophiles.
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Major Products Formed
Reduction: 3-(3-Methoxy-2-aminophenyl)-2-oxopropanoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: this compound is converted to this compound.
Applications De Recherche Scientifique
3-(3-Methoxy-2-nitrophenyl)-2-oxopropanoic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: It is investigated for its potential use in the development of pharmaceuticals.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 3-(3-Methoxy-2-nitrophenyl)-2-oxopropanoic acid involves its interaction with various molecular targets and pathways. The nitro group can undergo reduction to form an amino group, which can then participate in hydrogen bonding and other interactions with biological molecules. The ketone group can act as an electrophile, facilitating nucleophilic addition reactions. These interactions contribute to the compound’s biological activity and potential therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(3-Methoxy-2-nitrophenyl)acetic acid
- 3-(3-Methoxy-2-nitrophenyl)propanoic acid
- 3-(3-Methoxy-2-nitrophenyl)butanoic acid
Uniqueness
3-(3-Methoxy-2-nitrophenyl)-2-oxopropanoic acid is unique due to the presence of both a nitro group and a ketone group on the same phenyl ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications .
Propriétés
Formule moléculaire |
C10H9NO6 |
|---|---|
Poids moléculaire |
239.18 g/mol |
Nom IUPAC |
3-(3-methoxy-2-nitrophenyl)-2-oxopropanoic acid |
InChI |
InChI=1S/C10H9NO6/c1-17-8-4-2-3-6(9(8)11(15)16)5-7(12)10(13)14/h2-4H,5H2,1H3,(H,13,14) |
Clé InChI |
DLKACZAQOCIILN-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC(=C1[N+](=O)[O-])CC(=O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



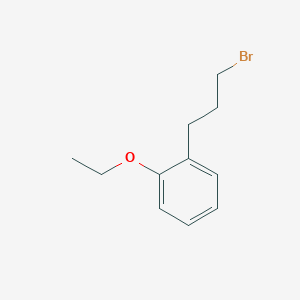
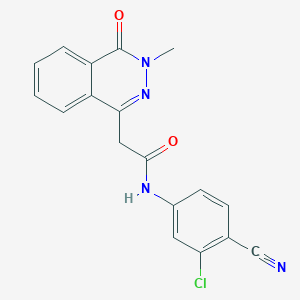

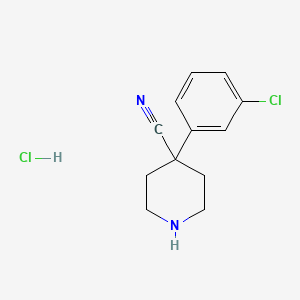
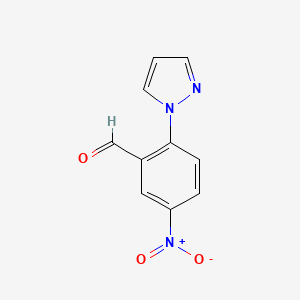
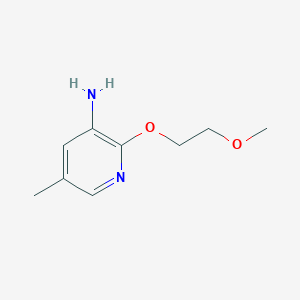
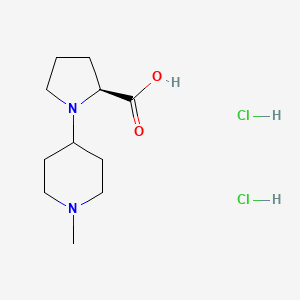
![2-amino-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]-6-fluorobenzamide](/img/structure/B13572213.png)

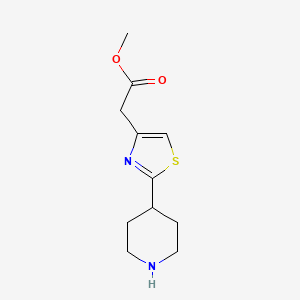
![Ethyl 3-amino-3-[4-(benzyloxy)-3-bromophenyl]propanoate](/img/structure/B13572222.png)


